![molecular formula C12H15BrN4O2 B2746949 N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide CAS No. 2094830-43-8](/img/structure/B2746949.png)
N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide
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Description
“6-Bromoimidazo[1,2-a]pyrazin-2-amine” is a chemical compound with the CAS Number: 1103861-38-6 . It has a molecular weight of 213.04 . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The InChI code for “6-Bromoimidazo[1,2-a]pyrazin-2-amine” is 1S/C6H5BrN4/c7-4-2-11-3-5 (8)10-6 (11)1-9-4/h1-3H,8H2 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
The compound “6-Bromoimidazo[1,2-a]pyrazin-2-amine” is a solid at room temperature . It should be stored at a temperature between 28°C .Safety and Hazards
properties
IUPAC Name |
N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)-5-methoxypentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O2/c1-19-5-3-2-4-12(18)16-10-8-17-7-9(13)14-6-11(17)15-10/h6-8H,2-5H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEISVQUTJESKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=O)NC1=CN2C=C(N=CC2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide |
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